2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate
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Overview
Description
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure
Preparation Methods
The synthesis of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of intermediate compounds, such as 4-(4-nitrophenoxy)benzaldehyde and 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the production of advanced materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and nitrophenoxy-substituted molecules. Compared to these compounds, 2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Examples of similar compounds include:
- 2-(4-Nitrophenoxy)quinoline
- 2-(2-Hydroxyphenyl)quinoline
- 4-(4-Nitrophenoxy)benzaldehyde .
Properties
Molecular Formula |
C31H22N2O7 |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C31H22N2O7/c1-19-6-15-27-25(16-19)26(17-28(32-27)24-4-2-3-5-29(24)34)31(36)39-18-30(35)20-7-11-22(12-8-20)40-23-13-9-21(10-14-23)33(37)38/h2-17,34H,18H2,1H3 |
InChI Key |
KWTDYHSLAOVNKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5O |
Origin of Product |
United States |
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